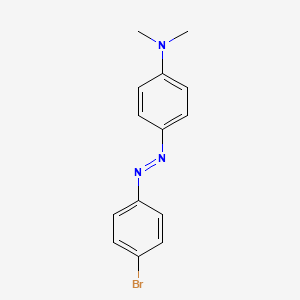
4'-Bromo-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-dimethylaminoazobenzene typically involves the diazotization of 4-bromoaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds like 4’-Bromo-4-dimethylaminoazobenzene often involve large-scale batch or continuous processes, ensuring high yield and purity. The process parameters are optimized for cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-dimethylaminoazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can yield amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Bromo-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the manufacture of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group and bromine atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The specific pathways and targets depend on the context of its application, such as staining or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-4-dimethylaminoazobenzene: Similar structure with a chlorine atom instead of bromine.
4’-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of bromine.
4’-Methyl-4-dimethylaminoazobenzene: Contains a methyl group instead of bromine.
Uniqueness
4’-Bromo-4-dimethylaminoazobenzene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other similar compounds. The bromine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
100651-80-7 |
|---|---|
Molecular Formula |
C14H14BrN3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |
InChI Key |
GMAYRELXLJMMQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

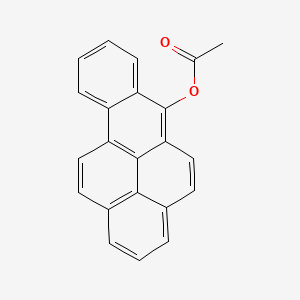


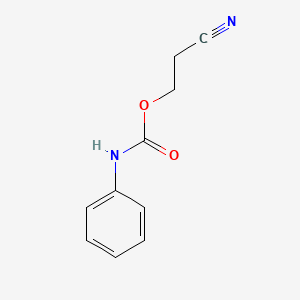

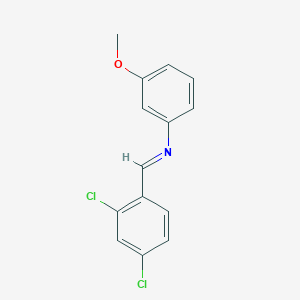



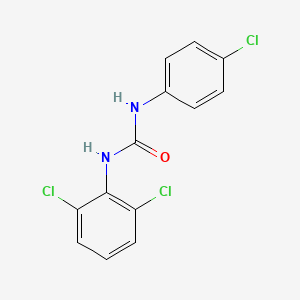
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)
